1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound characterized by its unique chemical structure, which includes a benzothiazole ring, a piperazine moiety, and a phenyl group
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets leading to a range of biological activities . For instance, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole, a parent material for various chemical compounds including this one, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole, a parent material for various chemical compounds including this one, suggest that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Preparation Methods
The synthesis of 1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps, starting with the construction of the benzothiazole core. One common synthetic route includes the following steps:
Formation of 4,6-Difluorobenzothiazole: : This can be achieved by reacting 2-amino-4,6-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by cyclization with hydrazine to yield the benzothiazole ring.
Piperazine Addition: : The benzothiazole core is then reacted with piperazine to introduce the piperazine moiety.
Phenylethanone Coupling: : Finally, the phenylethanone group is attached through a coupling reaction, often using reagents like carbodiimides or coupling agents.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: : It is being investigated for its therapeutic potential in treating various diseases, such as inflammation and infections.
Industry: : The compound is used in the development of new materials and chemicals with specific properties.
Comparison with Similar Compounds
1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is unique due to its specific structural features. Similar compounds include:
Thiazole derivatives: : These compounds share the benzothiazole ring but may have different substituents or functional groups.
Piperazine derivatives: : These compounds contain the piperazine moiety but differ in the attached groups.
Phenylethanone derivatives: : These compounds have the phenylethanone group but vary in the core structure.
The uniqueness of this compound lies in the combination of the benzothiazole ring, piperazine moiety, and phenylethanone group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3OS/c20-14-11-15(21)18-16(12-14)26-19(22-18)24-8-6-23(7-9-24)17(25)10-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKPVGBVHANPNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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